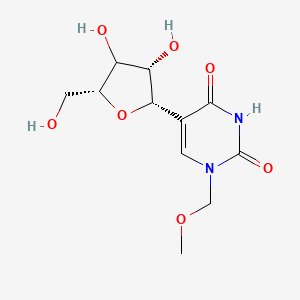
N1-Methoxymethyl pseudouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Methoxymethyl pseudouridine is a modified nucleoside derived from pseudouridine. It is a synthetic compound that has gained significant attention in recent years due to its applications in RNA-based therapeutics and vaccine development. This compound is known for its ability to enhance the stability and translational efficiency of mRNA, making it a valuable tool in molecular biology and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl pseudouridine typically involves the methylation of pseudouridineThe reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
N1-Methoxymethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products
科学研究应用
N1-Methoxymethyl pseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified RNA molecules.
Biology: Enhances the stability and translational efficiency of mRNA, making it valuable in gene expression studies.
Medicine: Incorporated into mRNA vaccines to improve their efficacy and reduce immunogenicity.
Industry: Employed in the production of RNA-based therapeutics and diagnostics.
作用机制
N1-Methoxymethyl pseudouridine exerts its effects by modifying the structure of RNA. The methoxymethyl group at the N1 position enhances the stability of the RNA molecule and reduces its recognition by the innate immune system. This modification allows for more efficient translation of the mRNA into proteins, leading to higher protein yields and improved therapeutic outcomes. The molecular targets include ribosomal RNA and various RNA-binding proteins involved in the translation process .
相似化合物的比较
Similar Compounds
Pseudouridine: The parent compound, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another derivative with similar applications in mRNA therapeutics.
5-Methylcytosine: A modified nucleoside used in epigenetic studies and RNA modifications.
Uniqueness
N1-Methoxymethyl pseudouridine is unique due to its methoxymethyl group, which provides enhanced stability and translational efficiency compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based vaccines and therapeutics, where stability and efficient protein production are critical .
属性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |
InChI 键 |
GIZXLWBUPHRANC-FAZFRDGJSA-N |
手性 SMILES |
COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















